molecular formula C18H17N3O6S B2362155 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 941870-44-6

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide

Cat. No. B2362155
CAS RN: 941870-44-6
M. Wt: 403.41
InChI Key: CCWZTGSCTBPBTL-UHFFFAOYSA-N
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Description

“N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide” is a compound that has been studied for its potential as a lead compound in biological and medicinal screening . It is a derivative of oxadiazole, an important heterocycle present in a large number of biologically active molecules of different pharmacological classes .

Scientific Research Applications

Plant Chemical Defense

Background: In the realm of plant biology, secondary metabolites play a crucial role in defense against herbivores. However, altering specific steps in their biosynthetic pathways can sometimes lead to autotoxicity—where the plant harms itself due to the accumulation of toxic compounds.

Research Findings: A study by Li et al. (2021) investigated the controlled hydroxylation of diterpenoids in wild tobacco (Nicotiana attenuata). Silencing two cytochrome P450 enzymes involved in diterpene biosynthesis resulted in severe autotoxicity symptoms. These symptoms arose from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives.

Mechanism: Interestingly, the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining effective herbivore defense.

Implications: This research sheds light on how plants navigate the delicate balance between chemical defense and self-harm. Understanding these mechanisms can inform strategies for enhancing crop protection and sustainable agriculture .

a. Medicinal Chemistry: Investigating the compound’s interactions with biological targets could reveal therapeutic potential. Its oxadiazole and benzamide moieties may play a role in modulating cellular processes.

b. Material Science: The sulfone group in the compound might contribute to material properties. Exploring its use as a building block for polymers or functional materials could be worthwhile.

c. Combinatorial Chemistry: Considering its structural diversity, this compound could be part of combinatorial libraries for drug discovery. High-throughput screening may identify novel bioactive molecules .

Mechanism of Action

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)17-20-21-18(27-17)19-16(22)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZTGSCTBPBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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